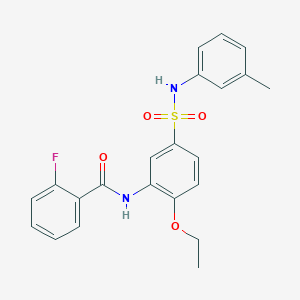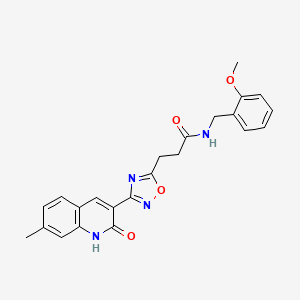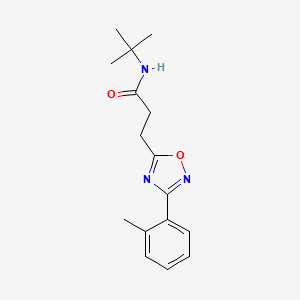
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as OTBD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. It has also been shown to exhibit fluorescent properties, making it a useful tool for the detection of metal ions in solution.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of new enzyme inhibitors. Another advantage is its fluorescent properties, which make it a useful tool for the detection of metal ions in solution. However, one limitation is the lack of understanding of its mechanism of action, which hinders its potential applications in various fields.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new drugs for the treatment of pain and inflammation, the development of new enzyme inhibitors, and the exploration of its potential applications in materials science. Further research is needed to fully understand its mechanism of action and to identify its potential applications in various fields.
Méthodes De Synthèse
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multistep process that involves the reaction of tert-butylamine with o-tolyl hydrazine to form 3-(o-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with 3-bromopropionyl chloride to form N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions in solution. In biochemistry, N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new enzyme inhibitors.
Propriétés
IUPAC Name |
N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-7-5-6-8-12(11)15-17-14(21-19-15)10-9-13(20)18-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXGYWUNPVGGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

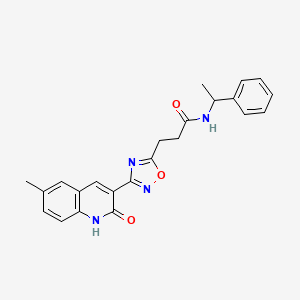
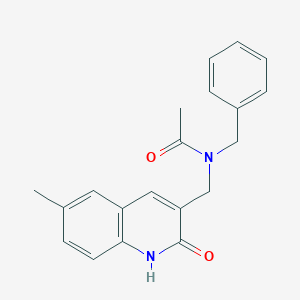

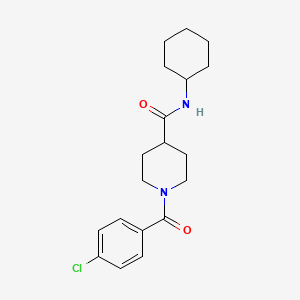
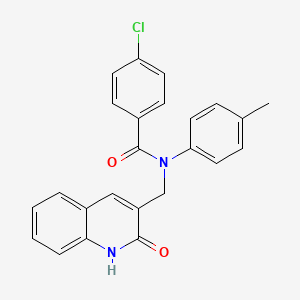

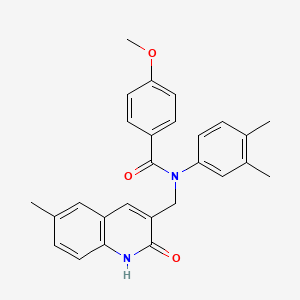

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
